4-bromo-N-(4-sulfamoylphenyl)benzamide
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Overview
Description
4-bromo-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O3S It is a derivative of benzamide, featuring a bromine atom and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-sulfamoylphenyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of 4-bromobenzoic acid with an amine, such as aniline, under acidic or basic conditions to form 4-bromobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized products, such as carboxylic acids or ketones.
Reduction: Formation of reduced products, such as amines or alcohols.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
4-bromo-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation . The compound’s sulfonamide group is crucial for its binding affinity and selectivity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
4-bromobenzamide: Lacks the sulfonamide group, making it less effective in certain biological applications.
4-bromo-N-(3-sulfamoylphenyl)benzamide: Similar structure but with the sulfonamide group in a different position, which may affect its binding properties and biological activity.
4-bromo-N-phenylbenzamide: Lacks the sulfonamide group, resulting in different chemical and biological properties.
Uniqueness
4-bromo-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and materials science, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWNDWGICXNZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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